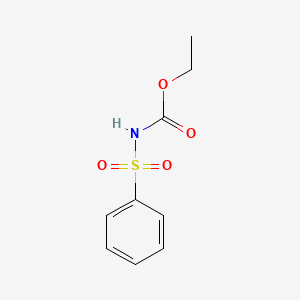

ethyl N-(benzenesulfonyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

32111-09-4 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

ethyl N-(benzenesulfonyl)carbamate |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)10-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) |

InChI Key |

RUUGNIQERAFPSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes to Ethyl N-(Benzenesulfonyl)carbamate

The direct preparation of this compound is primarily achieved through two main approaches: building from a benzenesulfonamide (B165840) core or through the condensation of ethyl carbamate (B1207046) with a suitable benzenesulfonyl precursor.

One viable, though less direct, synthetic strategy involves the modification of benzenesulfonamide. This pathway leverages the existing sulfonamide nitrogen as the point of functionalization. The core of this method involves reacting benzenesulfonamide with a reagent capable of introducing the ethoxycarbonyl (-C(O)OEt) group. A common reagent for this transformation is ethyl chloroformate.

The reaction proceeds via nucleophilic attack of the deprotonated sulfonamide nitrogen onto the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically required to deprotonate the sulfonamide, rendering it sufficiently nucleophilic.

General Reaction Scheme: Benzenesulfonamide + Ethyl Chloroformate --(Base)--> this compound + Base·HCl

This approach is analogous to methods used for the synthesis of other N-substituted sulfonamides and carbamates, where a sulfonamide is acylated. nih.govnih.gov For example, the synthesis of benzimidazole-sulfonyl derivatives can be achieved through the reaction of a benzimidazole (B57391) with benzenesulfonyl chloride, illustrating the reactivity of the N-H bond in such systems. nih.gov

A more direct and widely referenced method for synthesizing this compound is the condensation reaction between ethyl carbamate (urethane) and a benzenesulfonyl derivative, typically benzenesulfonyl chloride.

In this reaction, the nitrogen atom of ethyl carbamate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This process results in the formation of a new N-S bond and the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

General Reaction Scheme: Ethyl Carbamate + Benzenesulfonyl Chloride --(Base)--> this compound + Base·HCl

This synthetic strategy is a well-established method for forming carbamates and is adaptable to a variety of substrates. google.comscirp.org For instance, a similar procedure is employed to synthesize benzyl (B1604629) N-(4-chloro-3-nitrophenyl)carbamate, where 4-chloro-3-nitroaniline (B51477) is reacted with benzyl chloroformate in the presence of triethylamine. The table below details a representative procedure based on analogous syntheses.

| Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Yield |

|---|---|---|---|---|---|

| 4-chloro-3-nitroaniline | benzyl chloroformate | Dichloromethane (DCM) | Triethylamine | Reflux, 4 days | 46% |

Strategies for the Preparation of N-(Benzenesulfonyl)carbamate Derivatives

Once the N-(benzenesulfonyl)carbamate scaffold is formed, it can be further modified to create a diverse range of derivatives. Key strategies include alkylation, acylation, and transesterification.

The nitrogen atom of the sulfonyl carbamate group, while less nucleophilic than that of a simple amide due to the presence of two electron-withdrawing groups (sulfonyl and carbonyl), can still undergo alkylation and acylation under appropriate conditions.

Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various alkylating agents. Iron-catalyzed coupling reactions have been shown to be effective for the alkylation of aryl carbamates using Grignard reagents, providing a method for constructing sp²–sp³ carbon-carbon bonds. nih.gov Another approach is the "extrusive alkylation" of carbamates, which offers a step-economical strategy for producing tertiary amines from carbamate-protected secondary amines. nih.gov

Acylation: Acylation of the sulfonyl carbamate nitrogen introduces an additional acyl group, forming an N-acylsulfonylcarbamate. This transformation typically requires a strong base to deprotonate the nitrogen, followed by reaction with an acylating agent like an acid chloride or anhydride. Heteropolyacids have been reported as effective catalysts for the N-acylation of carbamates using carboxylic acid anhydrides under solvent-free conditions, yielding the corresponding N-acyl products in good yields. sciforum.net

The table below summarizes findings from a study on the heteropolyacid-catalyzed acetylation of benzyl carbamate, a related substrate. sciforum.net

| Substrate | Acylating Agent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Benzyl carbamate | Acetic anhydride | Wells-Dawson heteropolyacid | Room Temperature, Solvent-Free | N-acetyl benzyl carbamate | 96% |

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with another alcohol. In the context of sulfonyl carbamates, this would mean converting this compound into, for example, mthis compound by reacting it with methanol.

The transesterification of carbamates can be performed under both catalytic and non-catalytic conditions, although the reaction is generally slow and requires forcing conditions, such as high temperatures, in the absence of a catalyst.

Catalytic Approaches: A variety of catalysts can facilitate this transformation. These include acids, bases, and organometallic compounds. For instance, the production of diethyl carbonate (DEC) can be achieved by the reaction of ethyl carbamate (EC) with ethanol (B145695) at elevated temperature and pressure, using a catalyst such as dibutyltin (B87310) dimethoxide. chemicalbook.com This reaction, while demonstrating the principle of alkoxy exchange involving a carbamate, is technically a reaction of the carbamate with an alcohol to form a carbonate. True transesterification would involve the exchange of the ethyl group for another alkyl group from a different alcohol.

Non-Catalytic Approaches: Non-catalytic transesterification is less common due to the high energy barrier. It typically requires high temperatures and the removal of the displaced alcohol (in this case, ethanol) to shift the equilibrium towards the desired product. The general principles of ester transesterification would apply, but specific data for the non-catalytic transesterification of sulfonyl carbamates are not widely reported in the literature, indicating a preference for catalytic methods. masterorganicchemistry.com

Transesterification Processes of Sulfonyl Carbamates

Associative and Dissociative Mechanistic Pathways in Transesterification

The transesterification of carbamates, a process involving the exchange of the alcohol moiety, can proceed through different mechanistic pathways. While specific kinetic studies on this compound are not extensively detailed in the provided literature, the principles can be inferred from studies on related O-methyl-N-aryl carbamates. rsc.org The reaction mechanism is influenced by factors such as the structure of the alcohol and the nature of substituents on the aromatic ring. rsc.org

Transesterification reactions are typically catalyzed by an alkoxide corresponding to the incoming alcohol. The reaction generally follows first-order kinetics with respect to the carbamate substrate. rsc.org The core of the mechanism involves a nucleophilic attack on the carbonyl carbon of the carbamate.

Associative Pathway: This pathway involves the formation of a tetrahedral intermediate. The nucleophile (alkoxide) adds to the carbonyl group, forming a transient, negatively charged intermediate. This is followed by the elimination of the original alkoxy group (e.g., ethoxide from ethyl carbamate) to yield the new carbamate. The rate of this process can be influenced by the electronic properties of the substituents on the benzenesulfonyl group. Electron-withdrawing groups on the aromatic ring of O-methyl-N-phenyl carbamates have been shown to facilitate the reaction, which is consistent with a mechanism involving a nucleophilic attack on the carbonyl carbon. rsc.org

Dissociative Pathway: A dissociative mechanism would involve the initial cleavage of the bond between the carbonyl carbon and the oxygen of the ester group, forming an acylium-like intermediate and an alkoxide. This is generally less common for carbamates compared to other esters under these conditions. The kinetic data for O-methyl-N-aryl carbamates suggest that the dominant mechanism involves a nucleophilic attack by the alkoxide ion on the carbonyl carbon, favoring an associative pathway. rsc.org

The choice between these pathways can be influenced by reaction conditions and the stability of potential intermediates. For N-(benzenesulfonyl)carbamates, the strong electron-withdrawing nature of the sulfonyl group is expected to make the carbonyl carbon highly electrophilic, thus favoring an associative mechanism.

Nitrosation Reactions Leading to N-Nitroso Sulfonylcarbamates

The nitrosation of secondary amines and amides is a well-established reaction that can lead to the formation of N-nitroso compounds. nih.gov this compound, possessing a secondary amide-like nitrogen atom, is susceptible to nitrosation. This reaction typically occurs by treating the substrate with a nitrosating agent, most commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. nih.gov

The general mechanism involves the formation of the nitrosonium ion (NO+) or a related carrier species from nitrous acid in the acidic medium. The nitrogen atom of the sulfonylcarbamate acts as a nucleophile, attacking the electrophilic nitrosonium ion. This is followed by deprotonation to yield the stable N-nitroso sulfonylcarbamate. The nitrosation of secondary aromatic amines to form N-nitrosoamines is a standard procedure, which can sometimes be followed by a Fischer–Hepp rearrangement if an aromatic ring is present on the nitrogen and the conditions are appropriate. nih.gov For this compound, the reaction is expected to stop at the N-nitroso stage.

Curtius Rearrangement as an Alternative Synthetic Pathway for Arylsulfonylmethylcarbamates

The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction provides an alternative pathway for the synthesis of carbamates, including arylsulfonylmethylcarbamate analogues of the title compound. nih.govnih.gov

The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). wikipedia.orgnih.gov The acyl azide then undergoes thermal or photochemical decomposition, losing nitrogen gas in a concerted step to form an isocyanate. wikipedia.org The migration of the R-group occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.gov When an alcohol is used as the trapping agent, a carbamate is formed. nih.govwikipedia.org

For the synthesis of an arylsulfonylmethylcarbamate, the starting material would be an arylsulfonylacetic acid. The key steps are outlined below:

Acyl Azide Formation: The arylsulfonylacetic acid is converted into its corresponding acyl azide. A common and convenient method for this one-pot transformation uses diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement: The acyl azide is heated, causing it to rearrange into an arylsulfonylmethyl isocyanate with the expulsion of nitrogen gas. wikipedia.org

Carbamate Formation: The isocyanate is immediately trapped with an alcohol (e.g., ethanol) to produce the desired arylsulfonylmethylcarbamate. nih.govorganic-chemistry.org

| Step | Description | Common Reagents | Product |

| 1 | Carboxylic Acid to Acyl Azide | Diphenylphosphoryl azide (DPPA), triethylamine; or conversion to acyl chloride followed by sodium azide. nih.gov | Acyl azide |

| 2 | Rearrangement | Heat | Isocyanate |

| 3 | Trapping of Isocyanate | Alcohol (e.g., ethanol, tert-butanol). nih.govnih.govorganic-chemistry.org | Carbamate |

This method is particularly valuable due to its tolerance of a wide range of functional groups. nih.gov

Green Chemistry Principles in N-(Benzenesulfonyl)carbamate Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of carbamates has traditionally relied on hazardous reagents, prompting the development of greener alternatives.

Phosgene-Free Synthetic Methodologies

The classical route to carbamates often involves the use of phosgene (B1210022) or its derivatives (e.g., chloroformates) and isocyanates. nih.govacs.org Phosgene is extremely toxic, and its use poses significant safety and environmental risks. google.com Consequently, developing phosgene-free synthetic routes is a key goal in green chemistry. researchgate.netgoogle.com

Several phosgene-free strategies for carbamate synthesis have been developed:

Using Carbon Dioxide: Carbon dioxide is an attractive alternative to phosgene as it is non-toxic, non-flammable, and a renewable C1 source. nih.gov One method involves the reaction of amines with carbon dioxide in the presence of a base like cesium carbonate and an alkylating agent. google.comgoogle.com This approach allows for the formation of carbamates under ambient temperature and pressure, offering high yields. google.com For the synthesis of this compound, this would involve the reaction of benzenesulfonamide with carbon dioxide and an ethylating agent.

Transesterification/Transcarbamoylation: Carbamates can be synthesized by reacting an amine with a carbonate or another carbamate, which acts as the carbonyl donor. tno.nlresearchgate.net For example, dimethyl carbonate can react with amines, catalyzed by systems like ionic liquids, to form methyl carbamates. tno.nl Similarly, methyl carbamate itself can be used to carbamoylate amines in the presence of a catalyst like zinc chloride. researchgate.net

| Method | Carbonyl Source | Key Features |

| Traditional | Phosgene, Chloroformates | Highly efficient but uses extremely toxic reagents. nih.govacs.org |

| Green Alternative | Carbon Dioxide (CO2) | Utilizes a non-toxic, renewable C1 source; reactions can often be run at ambient conditions. nih.govgoogle.com |

| Green Alternative | Organic Carbonates (e.g., Dimethyl Carbonate) | Avoids phosgene; acts as both reagent and solvent in some cases. tno.nl |

| Green Alternative | Urea (B33335)/Carbamates | Uses stable, solid reagents like urea or methyl carbamate as carbonyl donors. researchgate.netorganic-chemistry.org |

These phosgene-free methods represent safer and more sustainable approaches to the synthesis of this compound and related compounds.

General Synthetic Procedures for Related Sulfonamide and Carbamate Analogues

The synthesis of analogues of this compound involves well-established procedures for forming sulfonamide and carbamate functionalities.

Sulfonamide Analogues:

Primary sulfonamides are key structural motifs in many pharmaceuticals and are versatile synthetic intermediates. nih.govacs.org

| Method | Starting Materials | Description |

| Classical Method | Sulfonyl chloride and ammonia (B1221849) (or an amine). nih.govacs.org | A widely used but sometimes harsh method, limited by the availability and stability of the sulfonyl chloride. acs.org |

| From Organometallics | Grignard or organolithium reagents and a sulfinylamine reagent (e.g., t-BuONSO). nih.gov | A direct, one-step synthesis of primary sulfonamides from alkyl or aryl halides. nih.gov |

| From Anilines (Sandmeyer-type) | Anilines and a sulfur dioxide surrogate (e.g., DABSO). organic-chemistry.org | Allows for the synthesis of sulfonyl chlorides from readily available anilines, which can then be converted to sulfonamides. organic-chemistry.org |

| Pd-Catalyzed Coupling | Aryl iodides and DABSO, followed by an amine and bleach. organic-chemistry.org | A one-pot process to form sulfonamides from aryl iodides. organic-chemistry.org |

| Arylation of Sulfonamides | Arylboronic acids and N-H containing sulfonamides. organic-chemistry.org | Copper-catalyzed reaction to form N-aryl sulfonamides. organic-chemistry.org |

Carbamate Analogues:

Carbamates are stable functional groups present in many bioactive molecules. acs.org

| Method | Starting Materials | Description |

| From Chloroformates | Alcohol and an amine via a chloroformate intermediate. acs.org | A traditional, high-yielding method often using reagents like p-nitrophenyl chloroformate. acs.org |

| Hofmann Rearrangement | Primary carboxamides. nih.govacs.org | Converts amides to carbamates with the loss of one carbon atom. nih.govacs.org |

| Curtius Rearrangement | Carboxylic acids. nih.govorganic-chemistry.org | A versatile method proceeding through an acyl azide and isocyanate intermediate. nih.govorganic-chemistry.org |

| From Carbon Dioxide | Amine, CO2, and an alkyl halide. nih.govacs.org | A green, three-component coupling often facilitated by a base like cesium carbonate. nih.govacs.org |

| From Isocyanates | Isocyanate and an alcohol. nih.gov | A direct and efficient addition reaction. |

These general methods provide a robust toolbox for creating a diverse library of sulfonamide and carbamate analogues for various research applications.

Mechanistic Investigations of N Benzenesulfonyl Carbamate Transformations

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of ethyl N-(benzenesulfonyl)carbamate allows for the introduction of various functional groups, leading to a diverse range of molecular structures. The reaction mechanisms in these derivatization processes are primarily governed by the reactivity of the N-H group and the carbonyl carbon.

One common derivatization is N-alkylation . In a typical mechanism, a base is used to deprotonate the nitrogen atom, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to yield the N-alkylated product. The choice of base and solvent is critical to control the reaction rate and minimize side reactions.

Another important derivatization involves acylation . In this case, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This is followed by the elimination of a leaving group to form the N-acylated derivative.

The carbamate (B1207046) moiety can also be derivatized for analytical purposes. For instance, in the quantitative determination of related carbamates, silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide is employed. nih.gov This reaction proceeds through the nucleophilic attack of the nitrogen on the silicon atom, replacing the acidic proton with a trimethylsilyl (B98337) group, which enhances the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

The following table summarizes the general conditions for these derivatization reactions:

| Derivatization Reaction | Reagents | General Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, THF) |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine (B92270), Et₃N) | Aprotic solvent (e.g., CH₂Cl₂, THF) |

| Silylation | Silylating agent (e.g., BSTFA) | Heating, Anhydrous conditions |

Role of the Sulfonyl Moiety in Directing Reactivity and Selectivity

The benzenesulfonyl group plays a pivotal role in modulating the reactivity and selectivity of this compound. Its strong electron-withdrawing nature significantly influences the electronic environment of the entire molecule.

The primary effects of the sulfonyl moiety are:

Increased Acidity of the N-H Proton: The electron-withdrawing sulfonyl group delocalizes the negative charge on the nitrogen atom upon deprotonation, making the N-H proton significantly more acidic compared to that of a typical carbamate. This enhanced acidity facilitates N-alkylation and other base-mediated reactions.

Activation of the Carbonyl Group: The sulfonyl group withdraws electron density from the nitrogen atom, which in turn reduces the electron-donating ability of the nitrogen towards the carbonyl group via resonance. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Directing Group in Electrophilic Aromatic Substitution: The benzenesulfonyl group is a deactivating and meta-directing group for electrophilic aromatic substitution reactions on the phenyl ring. This is due to its strong electron-withdrawing inductive and resonance effects.

Intramolecular Electronic Interactions and Conformational Dynamics

The interplay of electronic interactions within the this compound molecule dictates its three-dimensional structure and conformational preferences.

Analysis of Amide Resonance in Carbamate Systems

However, the presence of the ester oxygen atom in the carbamate moiety introduces electronic perturbations that generally result in a lower amide resonance compared to simple amides. nih.gov In this compound, the potent electron-withdrawing sulfonyl group further diminishes the delocalization of the nitrogen lone pair into the carbonyl group. This is because the sulfonyl group competes for the nitrogen's electron density. Consequently, the C-N bond is expected to have more single-bond character compared to other carbamates.

Determination of C-N Bond Rotational Barriers

The partial double bond character of the C-N bond in carbamates leads to a significant energy barrier for rotation around this bond, resulting in the existence of syn and anti rotamers. nih.govnd.edu For typical N-alkylcarbamates, this rotational barrier is around 16 kcal/mol. nd.edu The barrier is lowered in N-phenylcarbamates to about 12.5 kcal/mol. nd.edu

In the case of this compound, the reduced amide resonance due to the electron-withdrawing sulfonyl group is expected to lower the rotational barrier around the C-N bond. Experimental and computational studies on related N-sulfonylated systems support this notion. For instance, X-ray crystallographic analysis of ethyl N-methyl-N-(p-tolylsulfonylmethyl)carbamate revealed a C(carbamate)-N bond length of 1.371 Å, which is longer than a typical amide C-N bond, indicating reduced double bond character. epa.govrsc.org

The following table provides a comparison of C-N rotational barriers in different carbamate systems:

| Compound Type | Typical C-N Rotational Barrier (kcal/mol) | Reference |

| N-Alkylcarbamate | ~16 | nd.edu |

| N-Phenylcarbamate | 12.5 | nd.edu |

| N-(2-pyrimidyl)carbamates | <9 | nd.edu |

Acid- and Base-Promoted Reaction Mechanisms in Sulfonyl Carbamate Chemistry

The reactivity of this compound is significantly influenced by the presence of acids or bases, which can catalyze various transformations, most notably hydrolysis.

Under acidic conditions , the hydrolysis of the carbamate is likely initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the ethoxy group and the benzenesulfonamide (B165840).

Under basic conditions , the hydrolysis mechanism can proceed via a few different pathways. One likely mechanism is a base-catalyzed nucleophilic acyl substitution. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of either the C-O (ethoxy) or the N-S bond.

In a related study on the base-catalyzed cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate, the reaction was found to be first-order with respect to the hydroxide ion concentration. rsc.org The proposed mechanism involves the pre-equilibrium formation of an anionic substrate, which then undergoes an intramolecular cyclization. rsc.org This suggests that for intermolecular reactions of this compound in basic media, the formation of a deprotonated species could be a key initial step.

The general mechanisms are summarized below:

Acid-Promoted Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of ethanol (B145695) and benzenesulfonamide.

Base-Promoted Hydrolysis (Nucleophilic Acyl Substitution):

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide or benzenesulfonamide anion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy for ethyl N-(benzenesulfonyl)carbamate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of substituted benzene (B151609) rings. The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methylene protons appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons appear as a triplet, coupled to the neighboring methylene protons. The N-H proton of the carbamate (B1207046) group is also observable, often as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound | - | - | - | - |

| Ethyl N-(4-methylbenzenesulfonyl)carbamate | CH3 (tolyl) | 2.24-2.26 | t | 3.6 |

| NH | 4.96 | s | - | |

| Ar-H | 6.99-7.02 | t | 8.0 | |

| Ar-H | 7.05-7.09 | m | - | |

| Ethyl Carbamate | - | - | - | - |

| Benzyl (B1604629) Carbamate | NH2 | 7.61 | brs | - |

| 4-Methoxybenzyl Carbamate | Ar-H | 7.26 | d | 8.4 |

| 4-Bromobenzyl Carbamate | Ar-H | 7.32 | m | - |

| Phenyl Carbamate | - | - | - | - |

| 4-Methylphenyl Carbamate | CH3 | 2.24-2.26 | t | 3.6 |

| NH | 4.96 | s | - | |

| Ar-H | 6.99-7.02 | t | 8.0 | |

| Ar-H | 7.05-7.09 | m | - | |

| 2-Nitrophenyl Carbamate | - | - | - | - |

| Phenethyl Carbamate | - | - | - | - |

| Furan-2-ylmethyl Carbamate | - | - | - | - |

| N,N-Dimethylaniline | - | - | - | - |

| N,N,4-Trimethylaniline | Ar-H | 7.00 | d | 8.0 |

| 4-Fluoro-N-methylaniline | Ar-H | 6.99-7.02 | t | 8.8 |

| N-Ethyl-N-methylaniline | CH3 (ethyl) | 1.10-1.13 | t | 7.2 |

| N-Benzyl-N-methylaniline | - | - | - | - |

| 4-Methylmorpholine | - | - | - | - |

| 1-Methylpyrrolidin-2-one | - | - | - | - |

Data presented is based on available information for related compounds and serves as a predictive guide. Specific data for this compound was not available in the search results. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carbamate group typically resonates at a significantly downfield chemical shift. The carbon atoms of the phenyl ring will show signals in the aromatic region (approximately 120-140 ppm), with their exact shifts influenced by the sulfonyl substituent. The ethyl group carbons, the methylene (-CH2-) and methyl (-CH3), will appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | - | - |

| Ethyl Benzoate | C=O | - |

| Aromatic C | - | |

| =C-H | 120-160 | |

| Ph-H | 125-170 | |

| CH2 | - | |

| CH3 | - | |

| Ethyl N-ethylcarbamate | - | - |

| N-(Ethylcarbamoyl)-4-methylbenzenesulfonamide | - | - |

| 4-Methyl-N-(propylcarbamoyl)benzenesulfonamide | - | - |

Specific ¹³C NMR data for this compound is not explicitly detailed in the provided search results. The table includes related compounds for which some data is available. hmdb.caoregonstate.edursc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include a strong band for the carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the range of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate appears in the region of 3200-3400 cm⁻¹. The sulfonyl group (SO₂) gives rise to two characteristic stretching bands, an asymmetric stretch usually around 1350-1370 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹. Additionally, C-N and C-O stretching vibrations are also present. rsc.orgresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound and Related Functional Groups

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3200-3400 |

| C=O (Carbamate) | Stretching | 1700-1730 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350-1370 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1160-1180 |

| C-N | Stretching | 1307-1365 |

| C-O | Stretching | 1036-1216 |

This table summarizes typical IR absorption ranges for the functional groups present in this compound based on general spectroscopic data and analysis of related compounds. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₉H₁₁NO₄S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Analysis Type | Parameter | Value |

|---|---|---|

| Molecular Formula | - | C₉H₁₁NO₄S |

| Molecular Weight | - | 229.26 g/mol |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass | 229.0409 |

The data is based on the provided molecular formula and general principles of mass spectrometry. rsc.orgnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound are compared with the theoretical percentages calculated from its molecular formula, C₉H₁₁NO₄S. A close agreement between the experimental and calculated values serves to validate the empirical and, by extension, the molecular formula of the compound.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 47.15 |

| Hydrogen (H) | 4.84 |

| Nitrogen (N) | 6.11 |

| Oxygen (O) | 27.92 |

| Sulfur (S) | 14.00 |

Theoretical percentages are calculated based on the molecular formula C₉H₁₁NO₄S. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing. Although the crystal structure of this compound itself has not been reported, the analysis of a structurally similar compound, ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, offers valuable predictive insights.

Detailed Research Findings from a Related Structure

Research conducted on single crystals of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate has provided a wealth of information regarding its molecular and supramolecular structure. nih.govrsc.org The study revealed that this compound crystallizes in the monoclinic space group P2₁/c. rsc.org The molecule adopts a folded conformation in the solid state, a feature that was also suggested by NMR and UV spectroscopic studies in solution. nih.govrsc.org This indicates that the folded arrangement is an intrinsic conformational preference of the molecule, likely driven by intramolecular forces.

The crystallographic data for ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, determined at a temperature of -160 °C, are summarized in the table below. rsc.org

Crystallographic Data for Ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.160 ± 0.001 |

| b (Å) | 7.970 ± 0.002 |

| c (Å) | 19.257 ± 0.004 |

| β (°) | 106.01 ± 0.02 |

| Z | 4 |

| R-factor | 0.047 |

Data obtained from studies on ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate. rsc.org

Furthermore, the analysis of bond lengths within the ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate structure highlighted some significant deviations from expected values. For instance, the carbon-sulfur bond of the phenyl-sulfonyl group was found to be 1.751 Å, while the methylene-sulfonyl C-S bond was 1.806 Å. nih.govrsc.org The nitrogen-carbon bond within the carbamate moiety was measured at 1.371 Å. nih.govrsc.org These precise measurements are crucial for understanding the electronic distribution and bonding characteristics within the molecule.

The solid-state packing of this related compound is stabilized by a network of intermolecular interactions. While specific details on hydrogen bonding for this particular structure are not extensively described in the provided abstracts, in many similar organic molecules, including other carbamate derivatives, hydrogen bonds and weaker interactions like C-H···O and π-π stacking play a crucial role in the formation of the three-dimensional supramolecular architecture. For example, in the crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, inversion dimers are formed through C-H···O hydrogen bonds, and these dimers are further linked by C-H···π and π–π interactions. nih.gov

Based on these findings for a closely related molecule, it is reasonable to hypothesize that this compound would also exhibit a defined, likely folded, conformation in the solid state. The presence of the N-H proton in this compound, which is absent in its N-methylated analogue, would likely lead to the formation of prominent N-H···O=C or N-H···O=S hydrogen bonds, which would be a dominant feature in its crystal packing. The phenylsulfonyl and carbamate groups provide both hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular synthons.

Computational Chemistry and Theoretical Modeling of N Benzenesulfonyl Carbamate Systems

Computational chemistry and theoretical modeling serve as powerful tools to elucidate the intricate details of molecular structure, energetics, and reactivity. In the context of N-(benzenesulfonyl)carbamate systems, these methods provide invaluable insights into their conformational preferences, the energy landscapes governing their dynamic behavior, and the mechanisms of their chemical transformations. By employing a range of computational techniques, from molecular mechanics to high-level quantum chemical calculations, researchers can construct a detailed molecular-level picture that complements and explains experimental observations.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of N-(benzenesulfonyl)carbamate systems are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis explores the various spatial arrangements of a molecule (conformers) and their relative energies, thereby defining the potential energy surface (PES).

For carbamate (B1207046) systems, density functional theory (DFT) calculations have been employed to investigate the rotational barriers around the (O=)C–N bond. In a study on cyclohexyl N,N-dimethylcarbamate, the Gibbs energy of activation for this rotation was found to be approximately 15 kcal/mol, and this barrier showed little sensitivity to the polarity of the solvent colostate.edu. This suggests that the planarity of the carbamate group is a significant feature, with a substantial energy penalty for rotation away from this low-energy conformation.

Similarly, the conformation around the N-S bond in sulfonamides is crucial. X-ray crystallographic data of N-Ethyl-N-phenyl-p-toluenesulfonamide reveals a staggered conformation of the substituents on the nitrogen atom with respect to the oxygen atoms of the sulfonyl group nih.gov. The geometry around the sulfur atom is a distorted tetrahedron nih.gov.

The energy landscape of ethyl N-(benzenesulfonyl)carbamate is therefore expected to be characterized by several local minima corresponding to different rotational isomers (rotamers) around the C-N and N-S bonds. The relative energies of these conformers are influenced by a combination of steric hindrance between substituents and electronic effects, such as hyperconjugation and dipole-dipole interactions.

Table 1: Key Dihedral Angles Influencing the Conformation of N-(Benzenesulfonyl)carbamate Systems

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| O=C-N-S | Defines the orientation of the sulfonyl group relative to the carbamate plane. | Planar or near-planar arrangements are expected to be favored to maximize conjugation. |

| C-N-S-Caromatic | Describes the rotation around the N-S bond. | Staggered conformations are likely to be energetically preferred to minimize steric repulsion. |

| Et-O-C=O | Rotation around the ester C-O bond. | Both syn and anti conformations are possible, with the energy difference depending on the steric bulk of adjacent groups. |

Note: This table is a qualitative representation based on studies of analogous molecular structures.

Theoretical Investigations of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the reaction pathways of N-(benzenesulfonyl)carbamates, identifying key intermediates, and characterizing the structure and energetics of transition states. Such studies provide a detailed, step-by-step understanding of reaction mechanisms, which can be difficult to probe experimentally.

The reactivity of N-(benzenesulfonyl)carbamates can be understood by analogy to related sulfonamides and carbamates. For instance, the sulfonamide moiety can act as a leaving group in nucleophilic substitution reactions. Theoretical studies on the hydrolysis of N-aroyl β-sultams, which are sulfonyl analogues of β-lactams, have shown that the transition state for the enzymatic reaction involves significant S-N bond fission nih.gov. This suggests that reactions at the sulfonyl sulfur of N-(benzenesulfonyl)carbamates are likely to proceed through transition states with a high degree of bond breaking.

Furthermore, the carbamate nitrogen can participate in reactions. For example, in the presence of a strong base, deprotonation of the N-H group can occur, generating a highly nucleophilic species. The subsequent reaction pathway would depend on the nature of the electrophile and the reaction conditions.

Computational studies, often using DFT methods, can be employed to calculate the activation energies for various potential reaction pathways. By comparing the calculated energy barriers, the most likely reaction mechanism can be determined. For a hypothetical nucleophilic attack at the sulfonyl sulfur of this compound, theoretical calculations would involve locating the transition state structure and calculating its energy relative to the reactants.

Table 2: Representative Calculated Activation Energies for Reactions of Related Systems

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Rotational Barrier | Cyclohexyl N,N-dimethylcarbamate | B3LYP/6-311+G** | ~15 colostate.edu |

| Nucleophilic Attack on Sulfonyl Sulfur | N-Aroyl β-sultams with β-lactamase | Not specified | Bronsted βlg of -1.46 suggests a late transition state nih.gov |

Note: This table presents data from related systems to illustrate the application of computational chemistry in studying the reactivity of molecules with similar functional groups.

The characterization of a transition state involves not only determining its energy but also analyzing its geometry and vibrational frequencies. A true transition state is a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Computational chemistry provides the tools to visualize these vibrational modes, offering a dynamic picture of the atomic motions that lead from reactants to products.

Applications and Synthetic Utility in Contemporary Organic Chemistry

Ethyl N-(Benzenesulfonyl)carbamate as a Versatile Synthetic Building Block

This compound belongs to the sulfonyl carbamate (B1207046) class of compounds, which are recognized as versatile building blocks for creating more complex molecules. The utility of these compounds stems from the combination of the carbamate and sulfonyl functional groups. The carbamate moiety can participate in hydrogen bonding and imposes a degree of conformational rigidity, while the benzenesulfonyl group acts as a good leaving group and can activate adjacent positions for nucleophilic attack. acs.org This dual functionality allows for its strategic incorporation into various molecular scaffolds. Derivatives of sulfonyl carbamates are employed in the synthesis of a wide array of compounds, including inhibitors for enzymes and antimicrobial agents. rsc.org The ability to use these building blocks in multi-component reactions further highlights their versatility, enabling the efficient construction of diverse chemical libraries. nih.gov

Employment as a Protecting Group in Complex Organic Synthesis

The protection of reactive functional groups like amines is a fundamental strategy in multi-step organic synthesis. Carbamates are among the most effective and widely used protecting groups for amines due to their ability to moderate the amine's high reactivity and basicity. chem-station.commasterorganicchemistry.com They are generally stable under a variety of reaction conditions but can be removed under specific, often mild, conditions. masterorganicchemistry.comorganic-chemistry.org

The sulfonylcarbamate group, in particular, offers unique characteristics as a protecting group. While often used for protecting hydroxyl groups, where it shows high stability under harsh basic conditions and lability under mild basic conditions, the principles of its stability and selective cleavage can be extended to amine protection strategies. rsc.org The electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity of the nitrogen atom it is attached to. chem-station.com

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| t-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) or heat | masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., Pd-C, H2) | masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) | masterorganicchemistry.com |

| Ethanesulfonylethoxycarbonyl | Esc | NaOH in aqueous ethanol (B145695) or TBAF in DMF | nih.gov |

The synthesis of peptides is a cornerstone of medicinal chemistry and requires robust strategies for the sequential coupling of amino acids. nih.gov Protecting the amine group of one amino acid while activating the carboxylic acid of another is essential to prevent unwanted side reactions like self-polymerization. masterorganicchemistry.com Carbamates are indispensable protecting groups in this field. chem-station.com

A notable example that showcases the utility of sulfonyl-containing carbamates is the ethanesulfonylethoxycarbonyl (Esc) group. nih.gov This protecting group was specifically designed for peptide synthesis in both aqueous and organic solvents. Esc-protected amino acids can be prepared in good yields and are utilized in solid-phase peptide synthesis. For instance, the synthesis of Leu-enkephalin amide was successfully achieved using Esc-amino acids, with the protecting group being removed by treatment with sodium hydroxide (B78521) in aqueous ethanol or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dimethylformamide. nih.gov This demonstrates the practical application of sulfonylcarbamate-related structures in the methodical construction of peptide chains.

A primary reason for employing protecting groups is to enhance the chemical stability of a functional group throughout a synthetic sequence. Carbamates are particularly effective at stabilizing amines against a range of reagents and conditions, including acids, bases, and hydrogenation, where a free amine might react. nih.gov The resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group reduces the amine's nucleophilicity and basicity. acs.org The addition of a sulfonyl group, as in this compound, further withdraws electron density, significantly increasing the stability of the protected amine. This enhanced stability is crucial in complex syntheses where numerous chemical transformations are required to build the target molecule.

Strategic Incorporation into Complex Molecular Scaffolds

Beyond their role as protecting groups, sulfonyl carbamates are valuable intermediates for constructing complex molecular frameworks, particularly nitrogen-containing heterocycles. These heterocycles are prevalent in FDA-approved drugs and complex natural products. nih.gov

A powerful application of sulfonyl carbamate derivatives is in the synthesis of substituted pyrroles. nih.govnih.gov Research has demonstrated a modular, three-step method to construct these important heterocycles. nih.gov The process begins with the sulfonylation of 2,2-dimethoxyethylamine with an appropriate sulfonyl chloride, followed by a reaction sequence that generates an N-sulfonyl vinylogous carbamate. nih.gov

This key intermediate, possessing both nucleophilic and electrophilic characteristics, undergoes a Lewis acid-promoted 5-exo-trig cyclization. nih.govresearchgate.net The reaction is proposed to proceed through the formation of an N-sulfonyliminium ion, which then cyclizes to form the pyrrole (B145914) ring. nih.govresearchgate.net This method allows for significant variability in the final product, as different substituents can be introduced on the N-sulfonyl group and at the C2 and C3 positions of the pyrrole ring, making it a valuable tool for medicinal chemistry. nih.gov

| N-Sulfonyl Vinylogous Carbamate Precursor | R2 Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Z-4i | CH2CO2Et | Pyrrole 6i | 44 | nih.gov |

| 4j | Ph | Pyrrole 6j | 85 | nih.gov |

| 4k | CO2Et | Pyrrole 6k | 87 | nih.gov |

Hydroxamic acids are important chelating agents for metal ions like Fe(III) and have applications in various chemical and biological fields. acs.orgnih.gov A synthetic strategy for preparing functionalized and polyhydroxamic acids utilizes N-benzyloxy carbamic acid ethyl ester as a key starting material. acs.orgnih.gov

This process involves the N-alkylation of the N-benzyloxycarbamate, which then serves as a synthon for the construction of hydroxamic acids. acs.org These N-alkyl-N-benzyloxy carbamates react efficiently with a variety of stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields. acs.orgnih.gov The O-protected hydroxamate intermediates can be further modified, and this methodology has been successfully applied to the synthesis of complex structures like a novel trihydroxamic acid and macrocyclic dihydroxamic acids. nih.gov The initial N-benzyloxycarbamate is readily prepared from O-benzylhydroxylamine hydrochloride and ethyl chloroformate. acs.orgnih.gov

Development of Novel Synthetic Methodologies Employing Sulfonyl Carbamates

Regio- and Stereoselective Reactions

The quest for precise control over the spatial arrangement of atoms in a molecule is a central theme in modern organic synthesis. Sulfonyl carbamates and related sulfonamides have proven to be effective directing groups in achieving high regio- and stereoselectivity.

One prominent example is in the carbometallation of N-alkynylamides and sulfonamides. Research has demonstrated that the carbocupration of these heterosubstituted alkynes can lead to the highly regio- and stereoselective formation of vinyl organometallic species. researchgate.net In the case of N-alkynylsulfonamides, the reaction proceeds with remarkable regioselectivity, favoring the formation of the α-isomer. This selectivity is attributed to an intramolecular chelation between the oxygen atoms of the N-sulfonamide group and the organocopper species. researchgate.net This chelation directs the addition of the organometallic reagent to the alkyne.

For instance, the copper-catalyzed carbomagnesiation of N-prop-1-yn-1-ylbenzenesulfonamide with butylmagnesium bromide results in the α-adduct in 90% yield, highlighting the directing power of the sulfonamide group. researchgate.net

Table 1: Regioselective Carbometallation of N-alkynylsulfonamide

| Entry | Organometallic Reagent (R-Met) | Yield (%) | Regioisomer Ratio (α:β) |

|---|---|---|---|

| 1 | BuCu | 52 | >98:2 |

| 2 | MeCu | <10 | - |

| 3 | BuMgBr/CuBr·SMe₂ (cat.) | 90 | >98:2 |

| 4 | MeMgBr/CuBr·SMe₂ (cat.) | 70 | >98:2 |

Data adapted from research on the carbometallation of N-alkynylsulfonamide, demonstrating high α-regioselectivity. researchgate.net

Furthermore, the sulfonamide moiety has been shown to significantly influence selectivity in radical cyclization reactions. In studies on ene-amide substrates, replacing a benzamide (B126) group with a sulfonamide group altered the kinetic preference of the reaction. acs.org This structural change favored a 6-endo-trig cyclization pathway over the typically dominant 5-exo-trig pathway, a shift attributed to the distinct steric profile of the sulfonamide group which modulates the transition state energies. acs.org

Catalytic Transformations (e.g., Rhodium-catalyzed hydroamination of sulfonyl amides)

Catalytic methods offer an efficient and atom-economical route to valuable chemical structures. Sulfonyl amides, structurally related to sulfonyl carbamates, are competent substrates in various catalytic transformations, including the rhodium-catalyzed hydroamination of alkenes. This reaction provides a direct method for synthesizing diamines, which are important structural motifs in pharmaceuticals and chiral ligands. nih.govsci-hub.se

Rhodium-catalyzed asymmetric hydroamination of allyl amines has been developed to produce enantioenriched 1,2-diamines in good yields and with high enantioselectivities. sci-hub.senih.gov These reactions often employ chiral diphosphine ligands, such as those of the BIPHEP-type, which create a chiral environment around the metal center and control the stereochemical outcome of the reaction. nih.gov The mechanism of these transformations can vary, but two primary pathways are considered: one involving oxidative addition of the N-H bond to the metal center, and another proceeding through aminometalation of the alkene. nih.gov

Optimization studies have shown that factors such as the choice of ligand, solvent, and catalyst loading are crucial for achieving high efficiency and selectivity. For example, using a MeO-BIPHEP ligand with a rhodium catalyst in 1,2-dimethoxyethane (B42094) (DME) was found to be highly effective for the hydroamination of N-allylaniline with morpholine, yielding the product with high enantiomeric excess. sci-hub.se

Table 2: Rhodium-Catalyzed Asymmetric Hydroamination of an Allyl Amine

| Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| [Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP | Toluene | 81 | 96.5:3.5 |

| [Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP | DME | 99 | 95.5:4.5 |

| [Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP | CPME | 85 | 96.5:3.5 |

Selected results from the optimization of Rh-catalyzed asymmetric hydroamination, showing the effect of solvent on yield and enantioselectivity. sci-hub.se

Design of Peptide Bond Surrogates in Advanced Synthetic Approaches

In peptide and natural product synthesis, it is often desirable to modify the native structure to enhance stability, improve bioavailability, or fine-tune biological activity. One powerful strategy is the replacement of a labile bond, such as an ester, with a more robust isostere, like an amide bond. This concept of a "peptide bond surrogate" is critical in medicinal chemistry and advanced synthesis.

A compelling case study is the structure-activity relationship study of coibamide A, a potent cyclic depsipeptide that inhibits protein translocation by targeting the Sec61 translocon. nih.gov The natural product contains a macrolactone (a cyclic ester) linkage. In synthetic analogues, this ester bond was replaced with an amide bond to create more stable macrolactams. nih.gov

This modification was found to be highly successful. The resulting macrolactam analogues not only retained but in some cases exceeded the potent cytotoxic activity of the natural coibamide A. nih.gov For instance, an analogue where the ester bond was replaced by an amide linkage and another residue was substituted proved to be approximately five times more potent than the parent natural product. nih.gov This demonstrates that the amide surrogate effectively mimics the structural role of the original ester bond within the macrocycle, preserving the conformation necessary for biological activity while increasing the molecule's stability towards hydrolysis. The success of these surrogates was also found to be dependent on retaining key stereochemical features, such as a β-methyl group present in the original amino acid, highlighting the subtlety involved in designing effective peptide bond surrogates. nih.gov

Q & A

Q. What are the key synthetic pathways for ethyl N-(benzenesulfonyl)carbamate?

this compound can be synthesized via Pd-catalyzed C-N cross-coupling reactions , which are optimized for regioselectivity and yield. A common approach involves reacting benzenesulfonamide derivatives with ethyl carbamate precursors under inert conditions. Reagents such as palladium acetate (Pd(OAc)₂) and ligands like Xantphos are critical for catalytic efficiency . Methodological Tip : Use Schlenk-line techniques to exclude moisture/oxygen, and monitor reaction progress via TLC or HPLC.

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- X-ray crystallography (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent connectivity.

- Mass spectrometry (HRMS) for molecular weight validation.

Data Table :

| Technique | Key Parameters | Example Findings |

|---|---|---|

| X-ray | Space group: P2₁/c | Benzenesulfonyl group planar with dihedral angle <10° |

| ¹³C NMR | δ 155-160 ppm | Carbamate carbonyl resonance |

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

- Nucleophilic substitution at the carbamate carbonyl (e.g., with amines or alcohols).

- Sulfonyl group reactions (e.g., oxidation to sulfones or reduction to thiols using NaBH₄/LiAlH₄) .

Critical Note : Reaction outcomes depend on solvent polarity; DMF enhances electrophilicity of the sulfonyl group .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents vs. non-polar media.

- Catalyst variability : Pd vs. Cu catalysts in cross-coupling reactions.

Resolution Strategy :

Q. What experimental designs are optimal for studying enzymatic interactions with this compound?

- In vitro assays : Measure inhibition constants (Kᵢ) using fluorescence-based enzymatic assays (e.g., acetylcholinesterase or cytochrome P450 models) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Molecular docking : Pair with MD simulations (e.g., GROMACS) to predict binding poses .

Case Study : Analogous carbamates show competitive inhibition with IC₅₀ values <10 µM in cancer cell lines .

Q. How can synthetic yield be optimized for large-scale research applications?

- Catalyst Screening : Test Pd/CeO₂ or Zn/Al/Ce mixed oxides for improved turnover .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 65 | 95 |

| Microwave (100°C, 20 min) | 88 | 98 |

| Reference : Catalyst reuse (3 cycles) maintains >85% efficiency . |

Q. What computational tools are effective for modeling the reactivity of this compound?

- Gaussian 16 : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- AutoDock Vina : Screen virtual libraries for derivative synthesis targeting specific proteins.

- COSMO-RS : Predict solubility in biorelevant media (e.g., PBS) .

Comparative Analysis of Structural Analogs

| Compound | Structural Feature | Key Difference | Biological Relevance |

|---|---|---|---|

| Ethyl N-(4-morpholinomethyl)carbamate | Morpholine ring | Enhanced solubility | Antiproliferative activity |

| Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate | Cyclopentyl group | Steric hindrance | Protein-binding specificity |

| Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate | Fluorinated aryl | Increased metabolic stability | CNS drug candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.